N-(2-methoxyethyl)quinolin-2-amine
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)quinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-15-9-8-13-12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8-9H2,1H3,(H,13,14) |
InChI Key |
YVLUYIDOYQXEDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination of 2-Halogenoquinoline
The Buchwald-Hartwig reaction enables direct C–N bond formation between 2-halogenoquinolines and 2-methoxyethylamine. Using palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos, this method achieves coupling under mild conditions (80–100°C) in toluene or dioxane. For instance, 2-bromoquinoline reacts with 2-methoxyethylamine (synthesized via CN103936599A) in the presence of Cs₂CO₃, yielding this compound in 70–85% isolated yield. Key advantages include regioselectivity and compatibility with diverse aryl halides, though ligand cost and palladium removal pose challenges for industrial scaling.
Ullmann-Type Coupling with Copper Catalysis
Ullmann coupling offers a cost-effective alternative using copper(I) iodide or CuCN in DMF at elevated temperatures (120–150°C). This method couples 2-iodoquinoline with 2-methoxyethylamine, achieving moderate yields (50–65%). While avoiding precious metals, harsh conditions and longer reaction times limit substrate scope. Optimization studies indicate that additives like 1,10-phenanthroline enhance catalytic efficiency by stabilizing active Cu(I) species.
Direct Alkylation of Quinolin-2-amine
Nucleophilic Substitution with 2-Methoxyethyl Halides
Quinolin-2-amine, accessible via reduction of quinolin-2-one (Camps cyclization), undergoes alkylation with 2-methoxyethyl chloride or bromide. Employing K₂CO₃ in acetonitrile at reflux (82°C) affords the target compound in 60–75% yield. Over-alkylation to the tertiary amine is mitigated by stoichiometric control and phase-transfer catalysis. This method benefits from readily available starting materials but requires rigorous purification to isolate the mono-alkylated product.
Reductive Amination Approach
Quinoline-2-carbaldehyde and 2-Methoxyethylamine
Reductive amination couples quinoline-2-carbaldehyde with 2-methoxyethylamine using NaBH₃CN or H₂/Pd-C. The aldehyde precursor is synthesized via oxidation of 2-methylquinoline or formylation under Vilsmeier-Haack conditions. Yields range from 55–70%, contingent on the reducing agent and solvent system (e.g., MeOH/THF). While circumventing halogenated intermediates, this route demands multi-step aldehyde synthesis, reducing overall efficiency.
Comparative Analysis and Optimization
The table below evaluates key parameters across methods:
| Method | Yield (%) | Conditions | Catalyst | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 70–85 | 80–100°C, Pd/Xantphos | Pd(OAc)₂ | High |
| Ullmann Coupling | 50–65 | 120–150°C, CuI | CuI | Moderate |
| Direct Alkylation | 60–75 | 82°C, K₂CO₃ | None | Moderate |
| Reductive Amination | 55–70 | RT–50°C, NaBH₃CN | None | Low |
Transition metal-catalyzed methods offer superior yields and selectivity, albeit at higher costs. Direct alkylation balances simplicity and efficiency, while reductive amination remains limited by precursor availability. Industrial applications favor Buchwald-Hartwig protocols for reproducibility, though Ullmann couplings gain traction in cost-sensitive contexts.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include quinolin-2-one derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(2-methoxyethyl)quinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The quinolin-2-amine scaffold tolerates diverse substituents, with variations in the N-alkyl/aryl group and quinoline ring substitutions significantly altering physicochemical and biological profiles. Key analogs include:
*Estimated based on molecular formula; †Approximated from structural analogs.
Key Observations:
- Polarity: The methoxyethyl group in this compound reduces lipophilicity (lower XLogP3 vs.
- Synthetic Accessibility: Microwave-assisted synthesis (e.g., oxazolo analogs in ) improves yields compared to conventional methods, though this compound is synthesized via standard amination .
Neuronal Inhibition
Quinolin-2-amine derivatives with bulky C7 substituents, such as 7-[(3-aminomethyl)phenoxy)methyl]quinolin-2-amine (Compound 10), exhibit potent neuronal inhibition (IC50 < 1 μM) due to enhanced steric interactions with neuronal targets . In contrast, this compound lacks reported activity in this domain, suggesting that C7 modifications are critical for neuroactivity.
TLR7/8 Agonism
This implies that rigid heterocyclic fusion at C4/C5 disrupts target binding, while flexible N-alkyl chains (as in this compound) may preserve activity if appropriately optimized.
Anti-Inflammatory and Anti-Mycobacterial Activity
Additionally, N-(2-arylethyl)quinolin-3-amines exhibit anti-mycobacterial effects, highlighting the scaffold’s versatility .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Methoxyethyl groups may reduce oxidative metabolism compared to benzyl or phenylethyl substituents, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
